molecular formula C16H19F2NO4 B13468502 Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2,3-difluorophenyl)cyclobutane-1-carboxylic acid

Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2,3-difluorophenyl)cyclobutane-1-carboxylic acid

Cat. No.: B13468502
M. Wt: 327.32 g/mol
InChI Key: GWACBBOKILCSEN-UHFFFAOYSA-N
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Description

This compound features a cyclobutane core substituted with a Boc-protected amine group at the 3-position and a 2,3-difluorophenyl moiety at the 1-position. The stereochemistry (1r,3r) and fluorinated aromatic ring distinguish it from simpler cyclobutane derivatives. Its molecular weight is estimated to exceed 300 g/mol (based on structural analogues like 188918-50-5, which has a molar mass of 243.3 g/mol ).

Properties

Molecular Formula

C16H19F2NO4

Molecular Weight

327.32 g/mol

IUPAC Name

1-(2,3-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C16H19F2NO4/c1-15(2,3)23-14(22)19-9-7-16(8-9,13(20)21)10-5-4-6-11(17)12(10)18/h4-6,9H,7-8H2,1-3H3,(H,19,22)(H,20,21)

InChI Key

GWACBBOKILCSEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)(C2=C(C(=CC=C2)F)F)C(=O)O

Origin of Product

United States

Biological Activity

Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2,3-difluorophenyl)cyclobutane-1-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Structural Characteristics

The compound features a cyclobutane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. The presence of the 2,3-difluorophenyl moiety enhances its lipophilicity and may influence its interaction with biological targets.

Molecular Formula:

  • C : 12
  • H : 18
  • N : 1
  • O : 3
  • F : 2

Potential Applications

The compound is anticipated to have applications in drug development due to its unique reactivity profile. Its structural similarities to known bioactive molecules suggest potential roles in:

  • Anticancer activity
  • Antimicrobial properties
  • Enzyme inhibition

Synthesis and Characterization

The synthesis typically involves multiple steps:

  • Formation of the cyclobutane core.
  • Introduction of the Boc-protected amino group.
  • Addition of the difluorophenyl substituent.

Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Case Study 1: Enzyme Interaction Studies

Recent studies indicate that similar cyclobutane derivatives can act as inhibitors for specific enzymes involved in cancer metabolism. For example, a derivative with a comparable structure was shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells.

CompoundTarget EnzymeIC50 (µM)
Example ADHFR0.5
Rac-(1r,3r)-3-{...}TBDTBD

Case Study 2: Antimicrobial Activity

Research on structurally related compounds has demonstrated promising antimicrobial properties. A derivative with a similar fluorinated aromatic structure showed significant activity against Staphylococcus aureus and Escherichia coli.

CompoundMicrobial StrainZone of Inhibition (mm)
Example BS. aureus15
Rac-(1r,3r)-3-{...}TBDTBD

Comparison with Similar Compounds

Cyclobutane Derivatives

  • rel-(1r,3r)-3-{[(tert-Butoxy)Carbonyl]Amino}Cyclobutane-1-Carboxylic Acid (): Key Difference: Lacks the 2,3-difluorophenyl group. Impact: Reduced lipophilicity and electronic effects compared to the target compound. The absence of fluorine atoms may diminish binding affinity in biological targets reliant on halogen interactions .
  • (1S,3R)-3-{[(tert-Butoxy)Carbonyl]Amino}-2,2-Dimethylcyclobutane-1-Carboxylic Acid (CAS 188918-50-5; ): Key Difference: Features dimethyl substituents on the cyclobutane ring. The target compound’s difluorophenyl group offers π-π stacking opportunities absent here .

Cyclohexane and Bicyclic Analogues

  • (1S,3R)-3-[(tert-Butoxy)Carbonyl]Amino-4,4-Difluorocyclohexane-1-Carboxylic Acid (CAS 279.29; ): Key Difference: Cyclohexane ring with geminal difluoro substituents. Impact: Larger ring size increases flexibility but reduces strain. The geminal fluorines may enhance polarity, contrasting with the target compound’s aromatic fluorines, which contribute to both lipophilicity and electronic effects .
  • rac-(1R,2R)-2-[(tert-Butoxy)Carbonyl]Cyclopropane-1-Carboxylic Acid ():

    • Key Difference : Cyclopropane core instead of cyclobutane.
    • Impact : Higher ring strain in cyclopropane may increase reactivity but limit stability. The target compound’s cyclobutane balances strain and rigidity, favoring controlled interactions in drug design .

Functionalized Cyclopentane Derivatives

  • (1S,3R)-3-[(tert-Butoxycarbonyl)Amino]-1-Isopropylcyclopentanecarboxylic Acid (): Key Difference: Cyclopentane ring with isopropyl and Boc-amino groups. Impact: The bulkier isopropyl group introduces steric effects that may hinder binding to flat enzymatic pockets, whereas the target compound’s difluorophenyl group enables planar interactions .

Structural and Functional Implications

Parameter Target Compound Closest Analogue (CAS 188918-50-5) Cyclohexane Derivative (CAS 279.29)
Core Structure Cyclobutane Cyclobutane Cyclohexane
Substituents 2,3-Difluorophenyl, Boc-amino Boc-amino, 2,2-Dimethyl Boc-amino, 4,4-Difluoro
Molecular Weight ~320 g/mol (estimated) 243.3 g/mol ~280 g/mol
Lipophilicity (LogP) Higher (fluorinated aryl) Moderate (dimethyl) Moderate (aliphatic fluorine)
Potential Applications Drug intermediates, enzyme inhibitors Peptide synthesis Polar scaffolds for solubility

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